molecular formula C5H4BrClN2O B12949631 (5-Bromo-2-chloropyrimidin-4-yl)methanol

(5-Bromo-2-chloropyrimidin-4-yl)methanol

Cat. No.: B12949631
M. Wt: 223.45 g/mol
InChI Key: WXVPZWWUFMDLML-UHFFFAOYSA-N
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Description

General Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous and privileged scaffold in chemistry and biology. chemicalbook.com Its fundamental importance is underscored by its presence at the core of nucleic acids, where the pyrimidine bases cytosine, thymine, and uracil (B121893) are essential for encoding genetic information in DNA and RNA. chemicalbook.commdpi.com Beyond this central biological role, the pyrimidine framework is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, and antibacterial properties. mdpi.compatsnap.comnih.govnih.gov The structural versatility and the ability of its nitrogen atoms to engage in crucial hydrogen bonding interactions make the pyrimidine scaffold an ideal foundation for designing molecules that can selectively interact with biological targets. nsf.gov Consequently, the synthesis of substituted pyrimidines is a major focus in the development of new pharmaceuticals and functional organic materials. nih.govorganic-chemistry.orgresearchgate.net

Strategic Importance of Halogenation within Heterocyclic Systems for Synthetic Diversification

Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into organic compounds, is a foundational strategy in synthetic chemistry for creating versatile intermediates. caymanchem.combiosynce.com Within heterocyclic systems like pyrimidine, halogen atoms serve as exceptionally useful reactive "handles." caymanchem.com Their presence dramatically enhances the synthetic utility of the scaffold by providing sites for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.netnih.gov

The pyrimidine ring is an electron-deficient aromatic system, which makes its halogenated derivatives more reactive in coupling reactions compared to analogous benzene (B151609) halides. mdpi.com Furthermore, the presence of multiple, different halogen atoms (e.g., bromine and chlorine) on the same pyrimidine ring allows for regioselective and sequential reactions. mdpi.comresearchgate.net This differential reactivity—where one halogen can be selectively coupled while another remains intact for a subsequent transformation—is a powerful tactic for the controlled, stepwise construction of highly complex and unsymmetrical molecules. mdpi.com This strategic functionalization is critical in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. biosynce.comnih.gov

Role of Pyrimidine-4-ylmethanol Derivatives as Key Intermediates in Complex Chemical Transformations

Pyrimidine derivatives bearing a hydroxymethyl (-CH₂OH) group, particularly at the 4-position, are valuable intermediates in multi-step organic synthesis. caymanchem.combiosynce.com The hydroxymethyl group is a versatile functional handle that can be readily transformed into a variety of other functionalities. For instance, it can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide array of subsequent reactions, including amidation, esterification, or further carbon-carbon bond formations. cjph.com.cn

The compound (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, an analogue of the title compound, serves as a critical intermediate in the synthesis of the anticancer drug Ribociclib. cjph.com.cn In this synthesis, the hydroxymethyl group is oxidized to a carboxylic acid, which is then converted into a dimethylamide moiety. cjph.com.cn This exemplifies the strategic importance of the pyrimidine-4-ylmethanol substructure, where the alcohol provides a latent reactive site that can be unmasked and elaborated at a late stage of a complex synthesis. These intermediates are thus crucial for building the molecular architecture required for targeted biological activity in modern drug discovery. nih.govgoogle.com

Detailed Research Findings on (5-Bromo-2-chloropyrimidin-4-yl)methanol

This compound is a key bifunctional building block, integrating the reactive features of a di-halogenated pyrimidine with the versatile hydroxymethyl group. While specific literature detailing the direct synthesis of this exact compound is sparse, its preparation can be inferred from established synthetic routes for analogous structures. A plausible synthesis would start from 5-bromo-2,4-dichloropyrimidine (B17362), a derivative of uracil. patsnap.comcjph.com.cn Selective nucleophilic substitution or reduction at the C4 position, which is generally more reactive than the C2 position in dihalopyrimidines, would introduce the hydroxymethyl group or a precursor. mdpi.comresearchgate.net

The primary documented utility of this compound is as a crucial intermediate in the synthesis of the CDK4/6 inhibitor Ribociclib, a drug used in the treatment of certain types of breast cancer. chemicalbook.comcjph.com.cnpatsnap.com In this context, the two halogen atoms and the hydroxymethyl group offer three distinct points for modification. The chlorine at C2 and the bromine at C5 allow for sequential, regioselective cross-coupling reactions, while the hydroxymethyl group at C4 can be oxidized to a carboxylic acid and subsequently amidated to install the required dimethylcarboxamide side chain of the final drug molecule. cjph.com.cn This demonstrates the compound's role as a linchpin, enabling the precise and controlled assembly of a complex pharmaceutical agent.

Chemical and Physical Properties

Note: Physical properties are based on predicted data from publicly available chemical databases. uni.lu

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrClN2O

Molecular Weight

223.45 g/mol

IUPAC Name

(5-bromo-2-chloropyrimidin-4-yl)methanol

InChI

InChI=1S/C5H4BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1,10H,2H2

InChI Key

WXVPZWWUFMDLML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)CO)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloropyrimidin 4 Yl Methanol and Its Direct Analogues

Approaches to the Construction of the Halogenated Pyrimidine (B1678525) Core

The synthesis of the 5-bromo-2-chloropyrimidine (B32469) core is the foundational stage for accessing the target molecule. This typically involves the initial formation of the pyrimidine ring followed by targeted halogenation.

Cyclization Reactions for Pyrimidine Ring Formation

The most fundamental approach to pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an N-C-N building block such as an amidine, urea (B33335), or guanidine. organic-chemistry.orgwikipedia.orgslideshare.net This method offers a versatile entry to a wide range of substituted pyrimidines.

For the specific substitution pattern required, a common strategy begins with the cyclization of a suitable β-ketoester or malonic ester derivative with urea. For instance, the reaction of diethyl malonate with urea can lead to the formation of barbituric acid (pyrimidine-2,4,6-trione). This intermediate can then be subjected to a series of functional group interconversions to install the required chloro and bromo substituents.

More direct, one-pot methodologies have also been developed that combine cyclization with subsequent functionalization. For example, tandem reactions involving the cyclization of enaminones with aminopyrazoles, promoted by an oxidizing agent like K₂S₂O₈, can lead directly to halogenated pyrazolo[1,5-a]pyrimidines. nih.govacs.org While this applies to a fused pyrimidine system, the principle of combining cyclization with in-situ halogenation is a powerful strategy in heterocyclic synthesis. mdpi.com

Table 1: Selected Cyclization Approaches for Pyrimidine Synthesis

Precursors Reagents/Conditions Product Type Reference
β-Dicarbonyl Compounds + Amidines/Urea Base or Acid Catalysis Substituted Pyrimidones/Pyrimidines organic-chemistry.org
Ketones + Amidines Cu-catalysis, 4-HO-TEMPO 2,4,6-Trisubstituted Pyrimidines organic-chemistry.org
Enamines, Triethyl Orthoformate, NH₄OAc ZnCl₂ catalysis 4,5-Disubstituted Pyrimidines organic-chemistry.org

Halogenation Strategies for Introducing Bromine at C-5 and Chlorine at C-2

The introduction of halogen atoms onto the pyrimidine ring is highly regioselective, governed by the electronic properties of the ring system. The C-2, C-4, and C-6 positions are electron-deficient and thus susceptible to nucleophilic substitution, whereas the C-5 position is more electron-rich and undergoes electrophilic substitution. wikipedia.orgslideshare.netbhu.ac.in

Chlorination at C-2: The chlorine atom at the C-2 position is typically introduced by treating the corresponding 2-pyrimidone (or pyrimidin-2-ol) precursor with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation, effectively converting the C=O bond of the pyrimidone into a C-Cl bond. bhu.ac.in This reaction is a standard and efficient method for producing 2-chloropyrimidines.

Bromination at C-5: The bromine atom at the C-5 position is installed via an electrophilic aromatic substitution reaction. Common brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent are used. elsevierpure.commostwiedzy.pl The presence of activating groups on the pyrimidine ring can facilitate this reaction. For instance, a direct synthesis of 5-bromo-2-chloropyrimidine involves the treatment of 2-chloropyrimidine (B141910) with bromine and N-bromosuccinimide in sulfuric acid and water. chemicalbook.com Another efficient method utilizes N-halosuccinimides in ionic liquids, which offers a greener alternative without the need for a catalyst. elsevierpure.com

A plausible synthetic sequence for the core would involve:

Synthesis of a 2-hydroxypyrimidine (B189755) (pyrimid-2-one) derivative via cyclization.

Electrophilic bromination at the C-5 position to yield 5-bromo-2-hydroxypyrimidine.

Chlorination with POCl₃ to convert the hydroxyl group into a chloro group, affording 5-bromo-2-chloropyrimidine. chemicalbook.com

Introduction of the Hydroxymethyl Moiety at Pyrimidine C-4

With the 5-bromo-2-chloropyrimidine core in hand, the next critical step is the introduction of the hydroxymethyl group at the C-4 position. This can be achieved through reduction of a corresponding C-4 carbonyl derivative or by nucleophilic substitution of a C-4 halogen.

Reduction of Pyrimidine-4-carboxylate Esters

A reliable method for installing a hydroxymethyl group is the reduction of a pyrimidine-4-carboxylate ester. This approach requires the synthesis of an intermediate such as ethyl 5-bromo-2-chloropyrimidine-4-carboxylate. This ester can then be reduced to the corresponding primary alcohol using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to alcohols. harvard.edu However, its high reactivity can sometimes lead to the reduction of the pyrimidine ring itself or the displacement of the halogen substituents. researchgate.net A more selective and commonly used alternative is Diisobutylaluminium hydride (DIBAL-H), which often allows for the reduction of esters to aldehydes or alcohols under milder conditions, potentially preserving the sensitive halogenated pyrimidine core.

Table 2: Reducing Agents for Ester-to-Alcohol Transformation

Reducing Agent Typical Conditions Advantages/Disadvantages Reference
Lithium aluminum hydride (LiAlH₄) Anhydrous ether or THF, low temperature Adv: Powerful and effective. Disadv: Poor selectivity, can reduce other functional groups and the ring. researchgate.net harvard.edu
Diisobutylaluminium hydride (DIBAL-H) Anhydrous toluene (B28343) or CH₂Cl₂, low temperature Adv: More selective than LiAlH₄, can be controlled to give aldehydes or alcohols. acs.org

Nucleophilic Displacement of Halogens at C-4 with Hydroxymethyl Precursors

An alternative strategy involves a nucleophilic aromatic substitution (S_NAr) reaction at the C-4 position of a 2,4-dihalo-5-bromopyrimidine intermediate. The C-4 position of a dihalogenated pyrimidine is highly activated towards nucleophilic attack. bhu.ac.in

Direct substitution with a hydroxide (B78521) or a hydroxymethyl anion is generally not feasible. Instead, the reaction is performed using a protected form of formaldehyde (B43269) or a hydroxymethyl synthon. For example, a reaction could be carried out with paraformaldehyde in the presence of a base, or with a reagent like benzyloxymethoxide followed by a subsequent deprotection step to reveal the hydroxymethyl group. While there is less direct literature for this specific transformation on a 5-bromo-2-chloropyrimidine, the principle of nucleophilic displacement at C-4 is well-established for various nucleophiles. bhu.ac.inrsc.org

Selective Functionalization of Halogen Atoms in Dihalogenated Pyrimidines

The (5-Bromo-2-chloropyrimidin-4-yl)methanol molecule contains two distinct halogen atoms: a chlorine at C-2 and a bromine at C-5. These positions exhibit different chemical reactivity, allowing for selective functionalization, which is a cornerstone of their utility as synthetic intermediates.

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (S_NAr). The reactivity of halogens in S_NAr reactions on pyrimidine rings is influenced by the position (C-2/C-4/C-6 being more reactive than C-5) and the nature of the halogen. Research on 5-substituted-2,4-dichloropyrimidines shows that the regioselectivity of substitution can be controlled. nih.gov For instance, while many nucleophiles preferentially attack the C-4 position, certain tertiary amine nucleophiles exhibit excellent selectivity for the C-2 position. nih.gov This differential reactivity allows for the selective replacement of the C-2 chlorine while leaving the C-5 bromine intact.

Conversely, the bromine atom at the C-5 position is more amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This is because the C-X bond at the C-5 position is less polarized and less prone to S_NAr, but is well-suited for oxidative addition to a transition metal catalyst. This selective reactivity profile makes 5-bromo-2-chloropyrimidine derivatives versatile platforms for constructing complex molecules by sequentially modifying the C-2 and C-5 positions. nih.govacs.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-Bromo-2-chloropyrimidine
Barbituric acid
Diethyl malonate
Urea
Phosphorus oxychloride
N-Bromosuccinimide
Lithium aluminum hydride
Diisobutylaluminium hydride
Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
2-Chloropyrimidine
2-Hydroxypyrimidine
5-Bromo-2-hydroxypyrimidine

Differential Reactivity of C-2 Chlorine versus C-5 Bromine

The pyrimidine ring, being an electron-deficient heterocycle, is primed for nucleophilic aromatic substitution (SNAr). However, the presence of two different halogen atoms at the C-2 and C-5 positions of the pyrimidine core, as seen in precursors to this compound, introduces a significant element of regioselectivity. The inherent electronic properties of the pyrimidine ring and the nature of the carbon-halogen bonds dictate the preferential site of reaction.

In the context of 5-bromo-2-chloropyrimidine, a key precursor, the reactivity of the two halogen atoms is markedly different depending on the reaction type. For transition-metal-catalyzed cross-coupling reactions, the bromine atom at the C-5 position is generally more reactive than the chlorine atom at the C-2 position. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in catalytic cycles, such as those involving palladium catalysts.

Conversely, in nucleophilic aromatic substitution reactions, the chlorine atom at the C-2 position is more susceptible to displacement by nucleophiles. The positions ortho and para to the ring nitrogens are highly activated towards nucleophilic attack. The C-2 and C-4 positions of the pyrimidine ring are electronically deficient, making them prime targets for nucleophiles.

Controlled Mono-substitution Pathways

The differential reactivity of the halogens in di- and trihalopyrimidines allows for controlled, stepwise functionalization, enabling the synthesis of a diverse array of substituted pyrimidine analogs. A common precursor for the synthesis of 4-substituted-5-bromo-2-chloropyrimidines is 5-bromo-2,4-dichloropyrimidine (B17362). In this molecule, the chlorine atom at the C-4 position is the most reactive towards nucleophilic substitution. This heightened reactivity is due to the electronic activation conferred by the adjacent nitrogen atom and the cumulative electron-withdrawing effect of the other halogen substituents.

This principle is exemplified in the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. The reaction of 5-bromo-2,4-dichloropyrimidine with hydrazine (B178648) hydrate (B1144303) proceeds with high regioselectivity, with the hydrazine preferentially displacing the C-4 chlorine atom. jsscacs.edu.in This selective mono-substitution leaves the C-2 chlorine and C-5 bromine atoms intact for subsequent chemical modifications.

A similar selective substitution at the C-4 position can be achieved with other nucleophiles. For instance, reaction with ammonia (B1221849) leads to the formation of 4-amino-5-bromo-2-chloropyrimidine (B1273702). guidechem.com These examples underscore a general and predictable pathway for the synthesis of 4-substituted analogues of this compound.

The synthesis of the title compound, this compound, while not explicitly detailed in readily available literature, can be envisaged through a controlled mono-substitution strategy. A plausible route would involve the selective displacement of the C-4 chlorine from 5-bromo-2,4-dichloropyrimidine with a protected form of hydroxymethanol, such as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether, followed by deprotection. Alternatively, a more versatile approach would be the regioselective lithiation at the C-4 position, followed by quenching with a suitable electrophile like formaldehyde. However, achieving such regioselective lithiation in the presence of other halogens can be challenging.

The following table summarizes the selective substitution reactions on a key precursor, highlighting the controlled mono-substitution at the C-4 position.

Starting MaterialReagentProductPosition of Substitution
5-Bromo-2,4-dichloropyrimidineHydrazine hydrate1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazineC-4
5-Bromo-2,4-dichloropyrimidineAmmonia4-Amino-5-bromo-2-chloropyrimidineC-4

This selective functionalization is a powerful tool for the synthesis of a library of this compound analogues, where the C-4 position is modified while the C-2 and C-5 positions remain available for further diversification.

Chemical Reactivity and Transformative Chemistry of 5 Bromo 2 Chloropyrimidin 4 Yl Methanol

Reactivity at the Pyrimidine (B1678525) Ring Halogens (C-2 Chlorine, C-5 Bromine)

The pyrimidine ring of (5-Bromo-2-chloropyrimidin-4-yl)methanol is substituted with two different halogen atoms: a chlorine atom at the C-2 position and a bromine atom at the C-5 position. The differing reactivity of these halogens allows for selective functionalization of the pyrimidine core through various cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of this compound, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position in Suzuki-Miyaura and Buchwald-Hartwig reactions. This difference in reactivity enables regioselective transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For dihalogenated pyrimidines, the reaction can often be controlled to occur selectively at the more reactive halogen. In the case of 5-bromo-2-chloropyrimidine (B32469) derivatives, the Suzuki-Miyaura coupling is expected to proceed preferentially at the C-5 position. mdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst has been shown to proceed, highlighting the utility of this reaction for creating C-C bonds with pyrimidine cores. mdpi.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with a halide. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination on dihalopyrimidines can be performed selectively. The greater reactivity of the C-Br bond allows for the selective introduction of an amino group at the C-5 position of the pyrimidine ring, leaving the C-2 chloro substituent available for subsequent transformations.

Table 1: Examples of Cross-Coupling Reactions on Related Pyrimidine Systems

Reactant Coupling Partner Catalyst/Ligand Base Solvent Product Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine 60 mdpi.com
5-bromo-2,4-dichloropyrimidine (B17362) 4-(3-Oxo-4-morpholinyl) aniline N/A N,N-diisopropylethylamine Ethyl acetate 4-{4-[(5-bromo-2-chloropyrimidin-4-yl) amino] phenyl} morpholin-3-one 68 joac.info

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two nitrogen atoms, facilitates the attack of nucleophiles.

The chlorine atom at the C-2 position is highly susceptible to nucleophilic attack. This is due to the activating effect of the adjacent nitrogen atoms, which stabilize the Meisenheimer intermediate formed during the reaction. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C-2 chlorine. For example, in the synthesis of certain pyrimidine derivatives, a chloro substituent at the C-2 position is readily displaced by an amino group. joac.info

While the target molecule has a hydroxymethyl group at C-4, its precursor, 5-bromo-2,4-dichloropyrimidine, undergoes regioselective SNAr at the C-4 position. The chlorine at C-4 is generally more reactive towards nucleophilic attack than the chlorine at C-2 in the absence of other influencing factors. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with ammonia (B1221849) or primary amines leads to the selective substitution of the C-4 chlorine. joac.info This regioselectivity is crucial in the synthesis of various 4-amino-5-bromo-2-chloropyrimidine (B1273702) derivatives.

Table 2: Examples of SNAr Reactions on Related Pyrimidine Systems

Reactant Nucleophile Conditions Product Yield (%) Reference
5-bromo-2,4-dichloropyrimidine Ammonia Reflux, 3-5 h 4-Amino-5-bromo-2-chloropyrimidine N/A jocpr.com
5-bromo-2,4-dichloropyrimidine 4-(3-Oxo-4-morpholinyl) aniline 40-45 °C, 4-5 h 4-{4-[(5-bromo-2-chloropyrimidin-4-yl) amino] phenyl} morpholin-3-one 68 joac.info

Reactions Involving the Primary Alcohol Functionality (Hydroxymethyl Group)

The hydroxymethyl group at the C-4 position of this compound provides another site for chemical transformation, primarily through oxidation reactions.

Oxidation Reactions to Carbonyl Derivatives (e.g., aldehydes, carboxylic acids)

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly used for the oxidation of primary alcohols to aldehydes. The resulting 5-bromo-2-chloropyrimidine-4-carbaldehyde (B12975965) is a valuable intermediate for further synthetic modifications, such as Wittig reactions or reductive aminations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid. The product, 5-bromo-2-chloropyrimidine-4-carboxylic acid, can then be used in amide coupling reactions or other transformations involving the carboxylic acid group.

Table 3: Related Oxidation Products

Starting Material Oxidizing Agent Product Reference
This compound Mild Oxidant (e.g., MnO₂) 5-Bromo-2-chloropyrimidine-4-carbaldehyde Inferred
This compound Strong Oxidant (e.g., KMnO₄) 5-Bromo-2-chloropyrimidine-4-carboxylic acid Inferred

Conversion to Other Functional Groups (e.g., amines, halides)

The hydroxymethyl group is a valuable precursor for the introduction of other important functional groups, significantly expanding the synthetic potential of the this compound scaffold.

Conversion to Halides: The primary alcohol can be converted into a corresponding halomethyl derivative. Treatment with thionyl chloride (SOCl₂) is a standard method to produce 4-(chloromethyl)-5-bromo-2-chloropyrimidine. Similarly, reagents like phosphorus tribromide (PBr₃) can be used to synthesize the 4-(bromomethyl) analogue. These halomethylpyrimidines are highly reactive electrophiles, ideal for subsequent nucleophilic substitution reactions.

Conversion to Amines: The synthesis of 4-(aminomethyl)-5-bromo-2-chloropyrimidine can be accomplished from the hydroxymethyl precursor, typically via a two-step process. First, the alcohol is converted to a better leaving group, such as the aforementioned chloromethyl or bromomethyl derivative, or a sulfonate ester (e.g., mesylate or tosylate). This activated intermediate is then treated with an amine source. For instance, reaction with ammonia would yield the primary amine, while reaction with a primary or secondary amine would afford the corresponding secondary or tertiary amine, respectively. An alternative route involves substitution with sodium azide (B81097) to form an azidomethyl intermediate, which can then be reduced to the primary amine using reagents like H₂/Pd-C or triphenylphosphine. While direct synthesis from the methanol (B129727) derivative is a standard transformation, related aminopyrimidines have been successfully synthesized from other precursors, demonstrating the stability of the ring system to these functionalities. guidechem.comchemicalbook.comjsscacs.edu.innih.gov

The table below outlines these key functional group interconversions.

Starting Functional Group Target Functional Group Typical Reagents Intermediate
-CH₂OH (Alcohol)-CH₂Cl (Chloride)SOCl₂, PCl₅N/A
-CH₂OH (Alcohol)-CH₂Br (Bromide)PBr₃, CBr₄/PPh₃N/A
-CH₂OH (Alcohol)-CH₂NH₂ (Primary Amine)1. SOCl₂ or MsCl 2. NaN₃ 3. H₂/Pd-C or PPh₃/H₂O4-(Chloromethyl) or 4-(Azidomethyl) derivative
-CH₂OH (Alcohol)-CH₂NRR' (Substituted Amine)1. SOCl₂ or PBr₃ 2. HNRR'4-(Halomethyl) derivative

Multi-Component Reactions and Cycloaddition Chemistry Incorporating the Pyrimidine Scaffold

The substituted pyrimidine core of this compound is a valuable scaffold for constructing more complex, fused heterocyclic systems through multi-component reactions (MCRs) and cycloaddition chemistry. sci-hub.se These strategies are highly efficient for rapidly building molecular complexity. nih.gov

Multi-Component Reactions: MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. nih.gov While direct use of this compound in MCRs is not widely documented, its oxidized derivative, (5-bromo-2-chloropyrimidin-4-yl)carbaldehyde, represents a highly promising substrate. This aldehyde could serve as the carbonyl component in well-known MCRs like the Biginelli or Hantzsch-type reactions, leading to the synthesis of novel dihydropyrimidines and dihydropyridines fused or appended to the core pyrimidine ring.

Cycloaddition Chemistry: Pyrimidine rings can participate in cycloaddition reactions to form fused bicyclic and tricyclic structures. mdpi.com The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro and bromo substituents, makes it a potential candidate for inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reactions. In such a reaction, the pyrimidine would act as the diene component, reacting with an electron-rich dienophile like an enamine or ynamine to construct fused pyridopyrimidine or other heterocyclic systems. mdpi.com Furthermore, the pyrimidine scaffold can be elaborated to participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to generate a variety of five-membered heterocyclic rings fused to the pyrimidine core. clockss.org Such reactions are instrumental in creating diverse chemical libraries for drug discovery. nih.gov

Role As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds and Fused Ring Systems

The strategic placement of reactive halogen atoms and a primary alcohol on the pyrimidine (B1678525) ring makes (5-Bromo-2-chloropyrimidin-4-yl)methanol a powerful precursor for the synthesis of a wide array of advanced heterocyclic scaffolds and fused ring systems. The differential reactivity of the chloro and bromo substituents, coupled with the nucleophilic potential of the hydroxyl group, allows for sequential and regioselective modifications.

The chlorine atom at the C2 position and the bromine atom at the C5 position are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, and thioalkoxy groups, by reacting with appropriate nucleophiles. For instance, the reaction with amines can lead to the formation of substituted aminopyrimidines, which are prevalent motifs in many biologically active compounds.

Furthermore, the hydroxymethyl group at the C4 position can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic elaborations, including condensations, amidations, and esterifications. Alternatively, the hydroxyl group can be converted into a leaving group, facilitating the introduction of other nucleophiles at this position.

The presence of both a nucleophilic hydroxyl group and electrophilic carbon centers on the pyrimidine ring allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, by introducing a suitable nucleophile that can subsequently react with the hydroxymethyl group (or its derivative), bicyclic structures such as pyrimido-oxazines or other fused heterocycles can be constructed. The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, for instance, often involves the use of a chloropyrimidine as a key intermediate for building the fused ring system.

The general strategy for creating diverse heterocyclic scaffolds often involves the sequential displacement of the halogen atoms. For example, starting from the related precursor 5-bromo-2,4-dichloropyrimidine (B17362), reaction with various substituted anilines can be followed by reaction with different secondary amines to produce a library of 5-bromo-2,4-disubstituted-pyrimidine derivatives. A similar approach can be envisioned for this compound, where the hydroxyl group adds another point of diversification.

Precursor for Scaffold Hopping and Analogue Synthesis

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. This compound is an ideal starting point for such endeavors due to its highly functionalized and modifiable scaffold.

The ability to selectively functionalize the C2, C4, and C5 positions allows chemists to systematically alter the core structure while retaining key pharmacophoric features. For example, the pyrimidine core can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings in known drug molecules. The hydroxymethyl group can be used to introduce linkers of varying lengths and compositions, allowing for the exploration of different spatial arrangements of substituents.

In analogue synthesis, the goal is to create a series of compounds that are structurally related to a lead compound to explore the structure-activity relationship (SAR). The reactivity of this compound facilitates the rapid generation of such analogues. For instance, a library of analogues can be synthesized by reacting the precursor with a diverse set of amines at the C2 position, followed by a different set of nucleophiles at the C5 position via Suzuki or Stille coupling, and finally modifying the hydroxymethyl group at the C4 position. This systematic variation of substituents allows for a thorough investigation of the chemical space around the pyrimidine scaffold.

Facilitating Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to be screened for biological activity. The trifunctional nature of this compound makes it an excellent substrate for DOS. By employing a branching reaction pathway, a single starting material can be converted into a multitude of structurally distinct products.

A typical DOS strategy utilizing this precursor could involve the following steps:

Initial Diversification: Reaction of the C2-chloro and C5-bromo positions with a set of diverse nucleophiles and coupling partners.

Scaffold Elaboration: Modification of the hydroxymethyl group at the C4 position through oxidation, esterification, or etherification.

Cyclization: Intramolecular reactions to form a variety of fused or spirocyclic ring systems.

The generation of DNA-encoded libraries (DELs) is another area where such versatile building blocks are highly valuable. Pyrimidine scaffolds, such as 2,4,6-trichloropyrimidine, have been successfully used to construct large and diverse DELs for drug discovery. The distinct reactive handles on this compound would allow for its incorporation into DEL synthesis, enabling the creation of libraries with unique chemical features.

Utility in the Synthesis of Non-Clinical Target Molecules (e.g., agrochemicals, materials science precursors)

The utility of this compound extends beyond pharmaceutical research into the realms of agrochemicals and materials science. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.

In the field of agrochemicals, novel pyrimidine derivatives containing an α-amino phosphonate (B1237965) moiety have been synthesized and shown to possess good herbicidal activity. The functional handles on this compound provide a platform for the synthesis of new agrochemical candidates. The hydroxymethyl group, for example, could be derivatized to introduce phosphonate groups or other functionalities known to be active in pesticides.

In materials science, heterocyclic compounds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The tunable electronic properties of the pyrimidine ring, which can be modulated by the substituents at the C2, C4, and C5 positions, make this compound an interesting precursor for new materials. The hydroxymethyl group can be used to attach the pyrimidine core to a polymer backbone or a solid support, creating functional materials with specific optical or electronic properties.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloropyrimidin 4 Yl Methanol and Its Synthesized Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For (5-Bromo-2-chloropyrimidin-4-yl)methanol, with a molecular formula of C₅H₄BrClN₂O, the expected monoisotopic mass is 221.91956 Da.

Predicted HRMS data for various adducts of this compound provides theoretical values that can be compared against experimental results to verify the presence and integrity of the molecule. researchgate.net These predictions, calculated using advanced algorithms, are crucial for identifying the correct molecular ion peak in a complex spectrum.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 222.92684
[M+Na]⁺ 244.90878
[M-H]⁻ 220.91228
[M+NH₄]⁺ 239.95338
[M+K]⁺ 260.88272
[M+H-H₂O]⁺ 204.91682
[M+HCOO]⁻ 266.91776

Data sourced from predicted values. researchgate.net

Experimental determination of these values with minimal deviation from the predicted m/z would provide strong evidence for the successful synthesis of the target compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR: COSY, HSQC, HMBC) for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

For a molecule like this compound, the following 2D NMR experiments would be critical:

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity between the hydroxyl proton and the methylene (B1212753) protons, as well as any potential long-range couplings involving the pyrimidine (B1678525) ring proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the ¹³C signals for the methylene group (-CH₂OH) and the protonated carbon of the pyrimidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for piecing together the entire structure. For instance, the methylene protons would show correlations to the C4 and C5 carbons of the pyrimidine ring, and the pyrimidine proton would show correlations to the surrounding carbons, thus confirming the substitution pattern.

Infrared and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

For this compound, key expected vibrational bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group and indicative of hydrogen bonding.

C-H stretch: Signals just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the aliphatic C-H of the methylene group.

C=N and C=C stretching: Vibrations within the pyrimidine ring, typically appearing in the 1400-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

C-Cl and C-Br stretches: These would appear in the lower frequency "fingerprint" region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak or absent in the IR spectrum. Together, these techniques would confirm the presence of the key functional groups and provide a unique vibrational signature for the compound.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation, Including Hydrogen Bonding Networks

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and its packing in the crystal lattice.

While a crystal structure for this compound itself is not available in the referenced literature, analysis of a closely related derivative, 5-Bromo-2-chloropyrimidin-4-amine , provides valuable insight into the potential solid-state interactions. In the crystal structure of the amine derivative, molecules are linked by N-H···N hydrogen bonds to form dimers, which are further connected into a two-dimensional network. This highlights the importance of hydrogen bonding in the crystal packing of substituted pyrimidines.

For this compound, it is highly probable that the hydroxyl group would act as a hydrogen bond donor, and the pyrimidine nitrogen atoms would act as acceptors, leading to the formation of extensive hydrogen-bonded networks, such as chains or sheets. These intermolecular interactions govern the material's solid-state properties.

Chromatographic Techniques Coupled with Spectrometry for Purity Assessment and Complex Mixture Analysis (e.g., LC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. When coupled with a detector like a mass spectrometer (LC-MS), it becomes a powerful analytical tool for both qualitative and quantitative analysis.

The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC). A patent for the synthesis of the related precursor, 5-bromo-2-chloropyrimidine (B32469) , reports the use of HPLC to determine a purity of 98.4%. acs.org A similar method would be applicable to the title compound, where a single sharp peak in the chromatogram would indicate a high degree of purity.

LC-MS analysis would simultaneously provide the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer. This allows for the confident identification of the main product peak and the detection and potential identification of any impurities from the reaction mixture, such as starting materials or by-products. This technique is invaluable for reaction monitoring and quality control of the final compound.

Computational and Theoretical Investigations of 5 Bromo 2 Chloropyrimidin 4 Yl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

Detailed Density Functional Theory (DFT) studies specifically investigating the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors of (5-Bromo-2-chloropyrimidin-4-yl)methanol are not extensively available in peer-reviewed literature. Such studies would be invaluable for understanding the molecule's kinetic stability and chemical reactivity.

In a typical DFT analysis, the geometry of the molecule would first be optimized to find its lowest energy conformation. Following this, calculations would reveal the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity.

From the electronic structure, various global and local reactivity descriptors could be calculated. These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO5.3 eV
Ionization PotentialI-EHOMO6.5 eV
Electron AffinityA-ELUMO1.2 eV
Electronegativityχ(I + A) / 23.85 eV
Chemical Hardnessη(I - A) / 22.65 eV
Chemical SoftnessS1 / (2η)0.188 eV-1
Electrophilicity Indexωχ2 / (2η)2.79 eV

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Conformational Analysis and Molecular Dynamics Simulations to Understand Solution-Phase Behavior

There is a notable absence of published studies on the conformational analysis and molecular dynamics (MD) simulations of this compound in the solution phase.

A thorough conformational analysis would involve scanning the potential energy surface of the molecule by rotating its flexible dihedral angles, particularly around the C-C and C-O bonds of the hydroxymethyl group. This would identify the most stable conformers and the energy barriers between them.

MD simulations would further build upon this by simulating the movement of the molecule over time in a solvent box, providing insights into its dynamic behavior, flexibility, and interactions with solvent molecules. This would be crucial for understanding its behavior in a real-world chemical or biological environment.

Reaction Mechanism Studies and Transition State Analysis for Key Chemical Transformations

There is a lack of published computational studies on the reaction mechanisms and transition state analyses for key chemical transformations involving this compound.

Such studies are fundamental for understanding the reactivity of the compound. For instance, theoretical investigations could elucidate the mechanisms of nucleophilic substitution at the chloro- or bromo-substituted positions on the pyrimidine (B1678525) ring. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined, providing a rationale for observed product distributions. This would be particularly useful for optimizing synthetic routes involving this molecule.

Molecular Docking and Simulation Studies for Non-Covalent Interactions (e.g., host-guest chemistry)

Specific molecular docking and simulation studies focusing on the non-covalent interactions of this compound, for example in the context of host-guest chemistry or as a ligand for a biological target, are not found in the public domain.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies could reveal potential binding modes of this compound within the active site of an enzyme or a synthetic receptor. Subsequent molecular dynamics simulations of the complex could then be used to assess the stability of the binding and to quantify the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that contribute to the binding affinity.

Future Perspectives and Emerging Research Avenues in Halogenated Pyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Pathways

The conventional synthesis of halogenated pyrimidines, including the precursor to (5-Bromo-2-chloropyrimidin-4-yl)methanol, 5-bromo-2-chloropyrimidine (B32469), often involves multiple steps that can be inefficient and generate substantial chemical waste. Consequently, a significant thrust of future research is aimed at creating more streamlined and environmentally benign synthetic strategies.

Key areas of development include:

One-Pot and Tandem Reactions : Recent methodologies have focused on simplifying reaction sequences. For instance, a one-step synthesis for 5-bromo-2-chloropyrimidine has been developed using 2-hydroxypyrimidine (B189755) and hydrobromic acid with hydrogen peroxide catalysis, followed by chlorination. google.compatsnap.com This approach simplifies the production process and improves efficiency compared to traditional routes. google.com Another strategy involves the one-pot cyclization and oxidative halogenation of aminopyrazoles to yield 3-halo-pyrazolo[1,5-a]pyrimidine derivatives under mild conditions. nih.gov

Greener Halogenation Methods : There is a move towards using safer and more environmentally friendly reagents and conditions. An efficient and mild protocol for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines employs readily available potassium halides with a hypervalent iodine(III) reagent in water at room temperature. rsc.org This method is noted for being practical, environmentally friendly, and producing high yields. rsc.org

Catalyst-Free Approaches : Some modern syntheses aim to eliminate the need for metal catalysts. A practical, three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by NH4I, provides a broad range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org

These advancements represent a shift towards more atom-economical and sustainable methods for producing complex halogenated pyrimidines.

Exploration of Novel Catalytic Transformations for Selective Derivatization

The distinct reactivity of different halogen atoms on a single pyrimidine (B1678525) ring, such as the C2-chlorine and C5-bromine in this compound, is fundamental to their utility as synthetic building blocks. Future research will undoubtedly focus on discovering new catalytic systems that can exploit these differences with even greater precision.

Emerging areas of exploration include:

Orthogonal Cross-Coupling Strategies : The ability to selectively functionalize one halogenated position over another is a powerful tool. In di- or tri-chlorinated pyridopyrimidines, nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed reactions can occur with high regioselectivity. researchgate.net For example, in 2,4-dichloropyrido[3,2-d]pyrimidine, a regioselective pallado-dehalogenation can yield the 2-chloro derivative, which is then available for further SNAr or palladium-catalyzed cross-coupling reactions. researchgate.net This principle of selective reactivity is directly applicable to the differential functionalization of the C-Cl and C-Br bonds in 5-bromo-2-chloropyrimidine derivatives.

C-H Functionalization : Direct C-H functionalization offers an alternative to traditional cross-coupling with pre-halogenated substrates. While challenging, methods for the directed metalation and 2-halogenation of simple pyrimidine substrates exist. nih.gov Palladium-catalyzed C-H activation has been shown to be effective for functionalizing related heterocycles like pyrazolo[1,5-a]pyrimidines. mdpi.com

Deconstruction-Reconstruction Strategies : An innovative approach involves the ring-opening of a pyrimidine to form a reactive intermediate, which can then be recyclized to create a diverse range of new heterocycles. nih.gov This "deconstruction-reconstruction" sequence allows for the transformation of a pyrimidine core into other structures like substituted pyrimidines, pyridines, or azoles, which would be difficult to access through other means. nih.gov

These advanced catalytic methods are expanding the synthetic toolbox, allowing for the creation of increasingly complex and precisely substituted pyrimidine-based molecules.

Applications in Advanced Materials Science and Chemical Sensing (non-biological contexts)

While halogenated pyrimidines are staples in medicinal chemistry, their inherent electronic characteristics make them highly suitable for non-biological applications in materials science. rsc.orgnih.gov

Luminescent and Optical Materials : The pyrimidine ring is an electron-withdrawing heterocycle, a property that is particularly useful for creating materials with interesting optical properties. researchgate.net This electron-deficient nature is enhanced by halogen substituents. Pyrimidine derivatives have been extensively studied as luminescent materials and as components in organic light-emitting diodes (OLEDs). researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related structure, is also noted for its significant photophysical properties and potential in optical applications and as chemosensors. rsc.orgmdpi.com

Organic Electronics : The ability to tune the electronic properties of pyrimidine-based molecules through synthesis makes them attractive for use in organic semiconductors. nih.gov Their electron-withdrawing character is a key feature for designing components used in various optoelectronic devices. researchgate.net

Chemical Sensors : The nitrogen atoms in the pyrimidine ring can act as complexing agents, allowing for the design of molecules that can selectively bind to analytes like metal ions. researchgate.net This binding event can induce a change in the molecule's fluorescent or optical properties, forming the basis of a chemical sensor. rsc.org

The versatility and tunable nature of the pyrimidine scaffold position it as a valuable component for the future development of advanced functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The combination of modern synthetic methods with high-throughput technologies like flow chemistry and automated synthesis is poised to accelerate the discovery of new functional molecules based on the halogenated pyrimidine scaffold.

Accelerated Synthesis and Optimization : Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better reaction control, and enhanced scalability. acs.org A multi-step flow system can produce complex molecules, like the pharmaceutical (S)-rolipram, with high purity and an output of 1 gram per day, demonstrating the platform's stability and efficiency. acs.org

Library Generation : Automated platforms, coupled with flow reactors, can be used to generate large libraries of related compounds in a short amount of time. acs.org For example, a library of 22 imidazopyridine derivatives was produced in just four days using a flow procedure. acs.org This capability is ideal for rapidly exploring the structure-property relationships of new pyrimidine derivatives for materials science applications.

Data-Driven Discovery : The large datasets produced by high-throughput experimentation can be leveraged by machine learning algorithms to predict reaction outcomes and propose novel synthetic pathways, further accelerating the design and synthesis of new materials.

Integrating these technologies will enable researchers to more rapidly synthesize and evaluate novel halogenated pyrimidine derivatives for a wide range of applications.

Design and Synthesis of New Hybrid Systems with Tunable Chemical Properties

A key area of future research involves the creation of hybrid molecular systems that couple a halogenated pyrimidine core with other functional chemical units to generate materials with unique, tunable properties. The design of such hybrids has emerged as a powerful strategy in molecular development. mdpi.com

Modulation of Physicochemical Properties : By combining two or more distinct chemical moieties into a single molecule, it is possible to achieve improved or novel properties. mdpi.com For instance, pyrimidine-based heterocycles are robust anticancer agents, and creating hybrids that link them with other pharmacophores, such as 1,3-thiazole, has been explored. nih.gov While the goal in that research was biological, the chemical principle of uniting two systems to create a new entity with distinct properties is broadly applicable.

Versatile Scaffolds : The pyrimidine ring is a privileged scaffold because it can mimic natural nucleobases and participate in key molecular interactions like hydrogen bonding and π-π stacking. mdpi.com These well-defined stereoelectronic properties make it an ideal foundation for building complex hybrid molecules. mdpi.com

Synthetic Accessibility : A wide range of synthetic strategies exists for creating pyrimidine derivatives, including condensation reactions and substitution reactions. nih.gov This synthetic versatility facilitates the incorporation of the pyrimidine core into larger, more complex hybrid systems designed to have specific, tunable chemical or physical characteristics.

The synthesis of novel pyrimidine-containing hybrids offers a promising pathway to new materials with tailored electronic, optical, or binding properties for a variety of advanced applications.

Q & A

Q. What synthetic routes are recommended for preparing (5-Bromo-2-chloropyrimidin-4-yl)methanol in academic settings?

  • Methodological Answer : The compound is typically synthesized via substitution reactions starting from 5-bromo-2,4-dichloropyrimidine. For example, describes a substitution reaction with cyclopentylamine, followed by Sonogashira coupling to introduce propargyl alcohol groups. Cyclization using tetrabutylammonium fluoride yields the methanol derivative. Key steps include:
  • Substitution : React 5-bromo-2,4-dichloropyrimidine with nucleophiles (e.g., amines) at the 4-position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
  • Table : Example Reaction Conditions
StepReagents/ConditionsYieldReference
SubstitutionCyclopentylamine, DIPEA, DMF, 80°C85%
Sonogashira CouplingPropargyl alcohol, Pd(PPh₃)₄, CuI72%

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions (e.g., downfield shifts for pyrimidine protons).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: 237.93).
  • X-ray Crystallography : Employ SHELXL for structure refinement () and ORTEP-3 for graphical representation (). Validate using PLATON () to check for crystallographic errors .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Keep under inert gas (Ar/N2_2) at -20°C to prevent hydrolysis of the chloro and bromo groups.
  • Degradation Analysis : Monitor via TLC or HPLC (C18 column, methanol/water mobile phase) for byproducts like 5-bromo-2-hydroxypyrimidine.

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. highlights similar studies on pyrimidine derivatives, where electron-withdrawing groups (Br, Cl) lower LUMO energy, enhancing oxidative addition .
  • Table : Key Computational Parameters
ParameterValueSoftware
Basis Set6-31G(d,p)Gaussian
Solvent ModelPCM (THF)ORCA

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Iterative Analysis : Combine NMR titration (e.g., 1H^1 \text{H}-NMR with D2_2O exchange) and X-ray data to distinguish tautomeric forms ().
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (). For conflicting crystallographic results, use SHELXL’s TWIN/BASF commands () to model twinning or disorder .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer :
  • Pro-drug Design : Esterify the methanol group with pH-sensitive linkers (e.g., succinate esters) for controlled release. demonstrates analogous strategies in synthesizing pyrrolo[2,3-d]pyrimidine derivatives .
  • Click Chemistry : Attach azide-functionalized targeting moieties via copper-catalyzed alkyne-azide cycloaddition (CuAAC), leveraging the alkyne intermediate described in .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental 1H^1 \text{H}-NMR chemical shifts?

  • Methodological Answer :
  • Solvent Effects : Re-run calculations with explicit solvent models (e.g., COSMO-RS) to account for hydrogen bonding in DMSO-d6_6.
  • Dynamic Effects : Use MD simulations (AMBER) to model conformational averaging, which may obscure predicted shifts () .

Ethical & Collaborative Considerations

Q. What open-data practices are recommended for sharing crystallographic data on this compound?

  • Methodological Answer :
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC, adhering to FAIR principles. emphasizes transparency in health research, applicable to chemical data .
  • Metadata : Include refinement parameters (R-factors, residual density) and experimental conditions (temperature, radiation source) for reproducibility () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.